Cas no 2755722-92-8 (3-bromo-N-isopropyl-2,6-dimethoxybenzamide)

3-bromo-N-isopropyl-2,6-dimethoxybenzamide 化学的及び物理的性質
名前と識別子
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- 3-bromo-N-isopropyl-2,6-dimethoxybenzamide
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- インチ: 1S/C12H16BrNO3/c1-7(2)14-12(15)10-9(16-3)6-5-8(13)11(10)17-4/h5-7H,1-4H3,(H,14,15)
- InChIKey: SDNOOCJJNFGJNH-UHFFFAOYSA-N
- ほほえんだ: C(C1C(=CC=C(Br)C=1OC)OC)(=O)NC(C)C
3-bromo-N-isopropyl-2,6-dimethoxybenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR022J0J-1g |
3-bromo-N-isopropyl-2,6-dimethoxybenzamide |
2755722-92-8 | 95% | 1g |
$724.00 | 2025-02-13 | |
abcr | AB606440-250mg |
3-Bromo-N-isopropyl-2,6-dimethoxybenzamide; . |
2755722-92-8 | 250mg |
€361.80 | 2024-07-19 | ||
abcr | AB606440-1g |
3-Bromo-N-isopropyl-2,6-dimethoxybenzamide; . |
2755722-92-8 | 1g |
€670.10 | 2024-07-19 | ||
Aaron | AR022J0J-500mg |
3-bromo-N-isopropyl-2,6-dimethoxybenzamide |
2755722-92-8 | 95% | 500mg |
$544.00 | 2025-02-13 | |
abcr | AB606440-5g |
3-Bromo-N-isopropyl-2,6-dimethoxybenzamide; . |
2755722-92-8 | 5g |
€2257.40 | 2024-07-19 |
3-bromo-N-isopropyl-2,6-dimethoxybenzamide 関連文献
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
3-bromo-N-isopropyl-2,6-dimethoxybenzamideに関する追加情報
Comprehensive Analysis of 3-Bromo-N-isopropyl-2,6-dimethoxybenzamide (CAS No. 2755722-92-8)
3-Bromo-N-isopropyl-2,6-dimethoxybenzamide (CAS No. 2755722-92-8) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound features a benzamide core substituted with bromo, isopropyl, and dimethoxy functional groups, making it a versatile intermediate for synthetic applications. Its molecular formula, C12H16BrNO3, highlights its potential for modular derivatization, a key focus in modern drug discovery.
Recent studies emphasize the role of bromo-substituted benzamides in targeting enzyme inhibition, particularly in kinase and protease research. The isopropyl moiety enhances lipophilicity, improving membrane permeability—a critical factor for bioavailability in drug candidates. Meanwhile, the dimethoxy groups contribute to electronic stabilization, a feature exploited in photodynamic therapy (PDT) and materials science. These attributes align with trending searches like "benzamide derivatives in cancer research" and "halogenated compounds in agrochemicals," reflecting industrial demand.
From a synthetic perspective, CAS 2755722-92-8 is synthesized via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr), methods frequently queried in academic forums. Its 3-bromo position offers a handle for further functionalization, such as Suzuki-Miyaura couplings, a technique dominating organic chemistry discussions. Researchers also explore its utility in constructing heterocyclic scaffolds, addressing popular queries like "building blocks for drug design."
Environmental and regulatory considerations are paramount. While not classified as hazardous, the compound’s brominated nature warrants scrutiny under green chemistry principles. Alternatives like catalytic bromination or solvent-free synthesis are hot topics, matching search trends for "sustainable halogenation methods." Analytical characterization via HPLC-MS and NMR (common techniques in QA/QC workflows) ensures batch consistency, a priority for manufacturers.
In conclusion, 3-Bromo-N-isopropyl-2,6-dimethoxybenzamide exemplifies the intersection of innovation and practicality. Its adaptability to medicinal chemistry and material science positions it as a compound of enduring relevance, answering both industrial needs and scholarly curiosity.
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